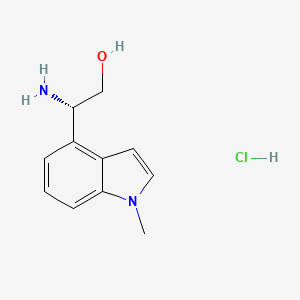
N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide” is a complex organic compound. The closest compound I found is “N-(4-hydroxyphenyl)glycine”, also known as Glycin . It is a photographic developing agent used in classic black-and-white developer solutions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(4-hydroxyphenyl)glycine, can be synthesized by treating p-aminophenol with chloracetic acid in a solvent .Scientific Research Applications
Pharmacological Interactions
A study by Farré et al. (2007) explored the pharmacodynamic and pharmacokinetic interaction between paroxetine, a potent inhibitor of serotonin reuptake and CYP2D6 activity, and 3,4-Methylenedioxymethamphetamine (MDMA, “ecstasy”). The research found that pretreatment with paroxetine significantly attenuates MDMA-related physiological and psychological effects, suggesting interactions at pharmacodynamic (serotonin transporter) and pharmacokinetic (CYP2D6 metabolism) levels. This interaction highlights the compound's potential in studying drug interactions and safety profiles Farré et al., 2007.
Environmental and Human Exposure Studies
Shoeib et al. (2005) conducted a study on perfluorinated alkyl sulfonamides (PFASs), which are used in various consumer products for surface protection, and their occurrence in indoor air, house dust, and outdoor air. This research provided new insights into the environmental presence and human exposure to such compounds, highlighting the importance of understanding the impact of chemical substances on human health and the environment Shoeib et al., 2005.
Chemoprevention Studies
Veronesi et al. (1992) discussed the chemopreventive properties of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) against breast cancer, emphasizing its safety and potential for preventing contralateral primary tumors in women already treated for breast cancer. This example underscores the compound's role in cancer research, particularly in the exploration of preventive strategies against recurrent or secondary cancers Veronesi et al., 1992.
Endocrine Disruption Research
Guenther et al. (2002) investigated the presence of 4-Nonylphenols (NPs), known endocrine disruptors, in food, highlighting the ubiquitous nature of such compounds and their potential health implications. This study sheds light on the importance of monitoring and understanding the effects of environmental chemicals that act as endocrine disruptors, contributing to ongoing discussions about human exposure to these substances and their long-term health consequences Guenther et al., 2002.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-15(11-3-5-12(16)6-4-11)20(17,18)14-9-7-13(19-2)8-10-14/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVSPUWGJAEPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![N-(3-acetylphenyl)-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2650647.png)

![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)


![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)
![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)
